molecular formula C4H6N4O5 B3060089 (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate CAS No. 1609409-43-9

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate

Cat. No.: B3060089
CAS No.: 1609409-43-9
M. Wt: 190.11
InChI Key: XEHDCTOOYJXOMV-UHFFFAOYSA-N
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Description

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a nitro group attached to the triazole ring, which imparts unique chemical and physical properties The hydrate form indicates that the compound includes water molecules in its crystalline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product. Additionally, industrial production methods may include steps for the purification and crystallization of the hydrate form to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other triazole derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,2,4-triazol-5-one (NTO): A similar compound with a nitro group attached to the triazole ring, known for its use as an insensitive high explosive.

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide:

Uniqueness

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate is unique due to its specific structural features, including the presence of both a nitro group and an acetic acid moietyIts hydrate form also influences its physical properties and stability .

Properties

IUPAC Name

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4.H2O/c9-3(10)1-2-5-4(7-6-2)8(11)12;/h1H2,(H,9,10)(H,5,6,7);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHDCTOOYJXOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-43-9
Record name 1H-1,2,4-Triazole-3-acetic acid, 5-nitro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate
Reactant of Route 2
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate
Reactant of Route 3
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate
Reactant of Route 4
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate
Reactant of Route 5
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate
Reactant of Route 6
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate

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